
3-Isocyanato-5-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isocyanato-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H3F3N2O. It is known for its unique structure, which includes an isocyanate group and a trifluoromethyl group attached to a benzonitrile core. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-5-(trifluoromethyl)benzonitrile typically involves the reaction of 3-amino-5-(trifluoromethyl)benzonitrile with phosgene or a phosgene equivalent. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride produced during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also critical due to the use of hazardous reagents like phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
3-Isocyanato-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with compounds containing double or triple bonds, leading to the formation of heterocyclic structures.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas under mild conditions.
Alcohols: React with the isocyanate group to form carbamates, often requiring a catalyst.
Thiols: React with the isocyanate group to form thiocarbamates, typically under basic conditions.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
3-Isocyanato-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Isocyanato-5-(trifluoromethyl)benzonitrile involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species, leading to the formation of various derivatives. These reactions can modify the activity of biomolecules or create new materials with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Isocyanato-5-(trifluoromethyl)phenyl isocyanate: Similar structure but with an additional isocyanate group.
3-(Trifluoromethyl)benzonitrile: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
Uniqueness
3-Isocyanato-5-(trifluoromethyl)benzonitrile is unique due to the presence of both an isocyanate group and a trifluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C9H3F3N2O |
|---|---|
Molekulargewicht |
212.13 g/mol |
IUPAC-Name |
3-isocyanato-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H3F3N2O/c10-9(11,12)7-1-6(4-13)2-8(3-7)14-5-15/h1-3H |
InChI-Schlüssel |
VJHJHTUWRFCMQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)N=C=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


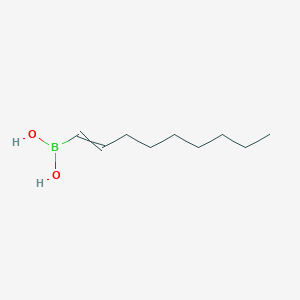
![[4-(phosphonomethyl)piperazin-1-yl]methylphosphonic Acid](/img/structure/B12507865.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
amine hydrochloride](/img/structure/B12507871.png)

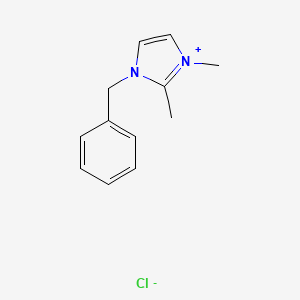
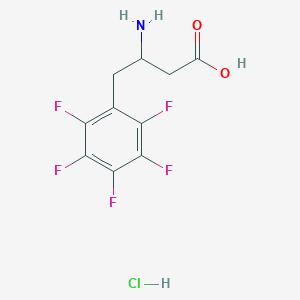
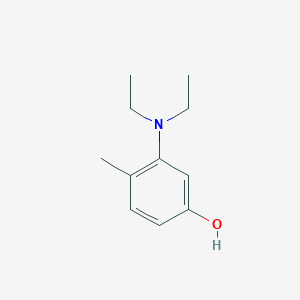
![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
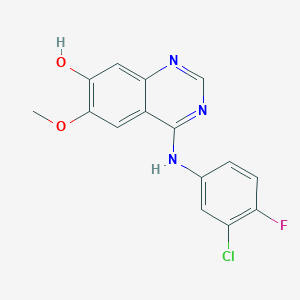
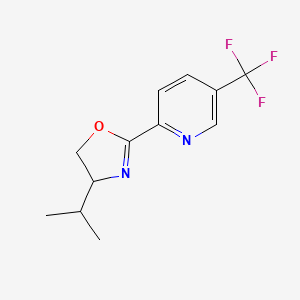
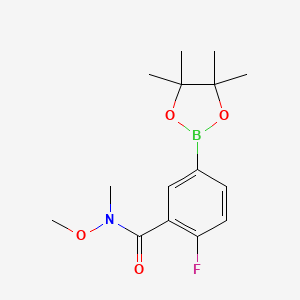
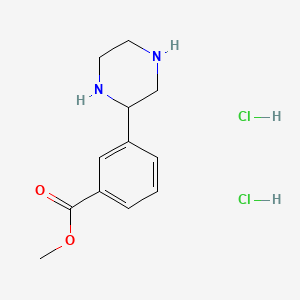
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid](/img/structure/B12507948.png)
